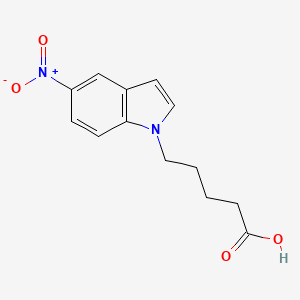

5-(5-Nitro-1H-indol-1-yl)pentanoic acid

Description

5-(5-Nitro-1H-indol-1-yl)pentanoic acid is a nitroindole derivative featuring a pentanoic acid chain attached to the indole nitrogen. Below, we compare it with compounds sharing key functional groups or structural motifs.

Properties

CAS No. |

194601-05-3 |

|---|---|

Molecular Formula |

C13H14N2O4 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

5-(5-nitroindol-1-yl)pentanoic acid |

InChI |

InChI=1S/C13H14N2O4/c16-13(17)3-1-2-7-14-8-6-10-9-11(15(18)19)4-5-12(10)14/h4-6,8-9H,1-3,7H2,(H,16,17) |

InChI Key |

FJXQGXQWLCKILI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2CCCCC(=O)O)C=C1[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 5-(3-m-Chlorobenzoyl-2-methyl-5-nitro-1H-indol-1-yl)pentanoate (Compound 7.51)

Structural Similarities :

- Shares the 5-nitroindole core and pentanoate chain. Key Differences:

- Functional Group : The target compound has a carboxylic acid, while 7.51 is an ethyl ester. This impacts solubility (ester: lipophilic; acid: hydrophilic) and bioavailability.

- Substituents: 7.51 includes a m-chlorobenzoyl group and a 2-methyl group on the indole, which may sterically hinder interactions compared to the simpler pentanoic acid chain. Synthesis:

- Applications:

- Nitroindole derivatives are often explored as enzyme inhibitors; the ester form may act as a prodrug.

(Z)-2-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]pentanoic Acid (5b)

Structural Similarities :

- Both have a pentanoic acid chain and indole moiety. Key Differences:

- Indole Substitution: 5b features a 3-methylene-thiazolidinone group, introducing sulfur atoms and a rigid heterocyclic ring.

- Physical Properties:

- High melting point (257–259°C) and 90% synthesis yield suggest thermal stability and efficient synthesis.

| Property | Target Compound | Compound 5b |

|---|---|---|

| Melting Point | N/A | 257–259°C |

| Key Functional Groups | Nitroindole, carboxylic acid | Thiazolidinone, indole |

| Yield | N/A | 90% |

5-(Triethoxysilyl)pentanoic Acid

Structural Similarities :

- Pentanoic acid chain. Key Differences:

- Relevance: Highlights the versatility of pentanoic acid derivatives in material science vs. pharmaceutical contexts.

β-Lipoic Acid (5-(1-Oxido-1,2-dithiolan-3-yl)pentanoic Acid)

Structural Similarities :

5-[(2-Chlorophenyl)sulfanyl]pentanoic Acid

Structural Similarities :

- Pentanoic acid chain. Key Differences:

- Substituents : Sulfanyl and chlorophenyl groups enhance electrophilicity, enabling nucleophilic substitution reactions. The target compound’s nitro group may instead favor π-π stacking or hydrogen bonding .

Research Findings and Implications

- Nitro Group Positioning: The 5-nitroindole moiety (as in 7.51) likely enhances stability and target binding compared to non-nitrated analogs.

- Carboxylic Acid vs. Ester : Acidic forms improve water solubility, critical for drug delivery, while esters may enhance membrane permeability.

- Synthesis Challenges : Lower yields in nitroindole derivatives (e.g., 41% for 7.51) suggest need for optimized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.